N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,2-diphenylacetamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c1-15-12-13-25-20(15)18(23)14-22-21(24)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-13,18-19,23H,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOFLOXQEKKEDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,2-diphenylacetamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The resulting thiophene derivative is then subjected to further functionalization to introduce the hydroxyethyl group and the diphenylacetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The thiophene ring can be reduced under specific conditions to form a dihydrothiophene derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while nitration of the aromatic rings can produce nitro derivatives.
Scientific Research Applications
Chemistry
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,2-diphenylacetamide serves as a valuable building block for synthesizing more complex molecules. It is utilized in:
- Coordination chemistry as a ligand.
- The development of new synthetic pathways for creating derivatives with enhanced properties.
Biology
The compound's structural characteristics make it a candidate for studying interactions with biological macromolecules. Its applications include:
- Investigating enzyme interactions.
- Exploring receptor binding affinities.
Medicine
Due to its ability to interact with various biological targets, this compound has potential therapeutic applications:
- Antitumor Activity : Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines.
- Antimicrobial Properties : Related compounds have demonstrated efficacy against common pathogens.
Case Studies and Research Findings
-
Antitumor Activity Assessment
- A study conducted by the National Cancer Institute evaluated the compound's efficacy against various cancer cell lines. Results indicated significant growth inhibition rates, suggesting potential as an anticancer agent.
-
Antimicrobial Studies
- Research on related compounds demonstrated significant antimicrobial activity against Escherichia coli and Staphylococcus aureus, indicating that this compound may possess similar properties.
Mechanism of Action
The mechanism by which N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,2-diphenylacetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Example: L2 (N-[1-(diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide)
- Structural Features: Retains the 2,2-diphenylacetamide core but substitutes the hydroxyethyl-thiophene group with a diethylamino-morpholinylpropan-2-yl chain.
- Biological Activity : Demonstrates potent COX-2 inhibition (Ki values comparable to diclofenac and ibuprofen) and high ligand efficiency, positioning it as a promising anti-inflammatory candidate .
Table 1: Anti-Inflammatory Diphenylacetamide Derivatives
Benzothiazole-Functionalized Diphenylacetamides
Key Examples: EP3348550A1 Derivatives (Compounds 15, 37)
- Structural Features : Replace the hydroxyethyl-thiophene group with benzothiazole rings (e.g., 6-trifluoromethylbenzothiazole in Compound 15 or benzothiazole-2-yl in Compound 37 ).
- Synthetic Methods: Utilize microwave-assisted synthesis (110°C, 20 min) for rapid coupling of 2,2-diphenylacetyl chloride with aminobenzothiazoles, achieving moderate yields (42% for Compound 15) .
- Applications : Patented for unspecified therapeutic or industrial uses, likely leveraging benzothiazole’s electron-withdrawing properties for enhanced stability or binding.
Table 2: Benzothiazole Derivatives
Thiazol-2-yl Acetamides
Key Example: 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structural Features : Substitutes the diphenylacetamide core with a dichlorophenyl group and uses a thiazol-2-yl amine .
- Crystallography : Exhibits intermolecular N–H⋯N hydrogen bonds forming 1D chains, enhancing crystal packing stability .
- Synthetic Method: Carbodiimide-mediated coupling of dichlorophenylacetic acid with 2-aminothiazole .
Table 3: Thiazol-2-yl Acetamides
| Compound | Aryl Group on Acetamide | Notable Properties | Reference |
|---|---|---|---|
| Target Compound | Diphenyl | Hydroxyethyl-thiophene side chain | — |
| 2-(2,6-Dichlorophenyl) | 2,6-Dichlorophenyl | Stable hydrogen-bonded networks |
Ethylamine-Side-Chain Variants
Key Example: N-[2-(4-Methoxyphenoxy)ethyl]-2,2-diphenylacetamide
- Structural Features: Replaces the hydroxy-thiophene group with a 4-methoxyphenoxyethyl chain .
- Potential Implications: The methoxy group may improve solubility or modulate pharmacokinetics compared to the target compound’s thiophene moiety.
Biological Activity
Chemical Structure and Properties
The molecular formula of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,2-diphenylacetamide is . Its structure features a diphenylacetamide core with a hydroxyl group and a thiophene ring, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 315.44 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP (Partition Coefficient) | 3.5 |
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Histone Deacetylase Inhibition : Compounds that share structural similarities with this compound have been shown to inhibit histone deacetylases (HDACs), leading to altered gene expression and potential antitumor activity .
- Antioxidant Activity : The presence of thiophene rings in the structure suggests potential antioxidant properties, which could protect cells from oxidative stress.
- Anti-inflammatory Effects : Some studies indicate that related compounds can modulate inflammatory pathways, suggesting a possible role in reducing inflammation.
Pharmacological Studies
Several studies have investigated the biological activities of related compounds, providing insights into the pharmacological potential of this compound.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a structurally related compound on human tumor cells. Results demonstrated significant inhibition of cell proliferation and induction of apoptosis via HDAC inhibition. This suggests that this compound may possess similar anticancer properties .
Case Study 2: Neuroprotective Effects
Another investigation focused on neuroprotective activities, where compounds with similar structures were shown to mitigate neuronal damage in vitro. The proposed mechanism involved the modulation of oxidative stress responses and neuroinflammatory pathways.
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,2-diphenylacetamide?
- Methodological Answer : Synthesis typically involves multi-step condensation reactions. Key steps include:
- Thiophene Derivative Activation : Reacting 3-methylthiophene precursors with hydroxyethylamine under anhydrous conditions to form the hydroxyethyl-thiophene intermediate.
- Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HCl) to couple the intermediate with 2,2-diphenylacetic acid, monitored via TLC with hexane:ethyl acetate (9:1) solvent systems .
- Optimization : Temperature control (reflux at 80–100°C), solvent selection (e.g., DMF for polar intermediates), and inert atmospheres (N₂/Ar) to prevent oxidation .
- Characterization : NMR (¹H/¹³C) confirms regiochemistry of the thiophene and amide bonds, while MS validates molecular weight (±1 Da tolerance) .
Q. How do researchers ensure purity and structural fidelity during synthesis?
- Methodological Answer :
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) isolates the target compound from byproducts like unreacted diphenylacetic acid .
- Analytical Cross-Validation :
- NMR : Chemical shifts for the hydroxyethyl group (δ ~4.2 ppm) and thiophene protons (δ ~6.8–7.1 ppm) confirm substitution patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, as seen in structurally similar acetamides .
Advanced Research Questions
Q. What strategies address low yields in the final amide coupling step?
- Methodological Answer : Yield optimization requires:
- Reagent Screening : Substituting EDC with DCC or HATU improves activation of the carboxylic acid .
- Solvent Effects : Switching to dichloromethane (DCM) from DMF reduces side reactions like N-acylurea formation .
- Computational Modeling : Quantum mechanical calculations (DFT) predict energy barriers for competing pathways, guiding solvent/reagent selection .
- Case Study : A 20% yield increase was achieved by pre-activating 2,2-diphenylacetic acid with HOBt/DMAP in DCM .
Q. How can contradictory spectroscopic data (e.g., NMR vs. MS) be resolved?
- Methodological Answer :
- Dynamic Effects : Rotameric equilibria in the amide bond (observed as split peaks in ¹H NMR) are resolved by variable-temperature NMR (VT-NMR) at −40°C .
- High-Resolution MS (HRMS) : Differentiates between isobaric impurities (e.g., sodium adducts at m/z 446.12 vs. protonated ions at m/z 423.15) .
- 2D NMR (COSY, HSQC) : Assigns overlapping aromatic signals (e.g., distinguishing thiophene C3-methyl from diphenyl protons) .
Q. What computational tools predict biological target interactions for this compound?
- Methodological Answer :
- Molecular Docking : AutoDock Vina screens against targets like GPCRs or kinases, using the compound’s 3D structure (PDB ID from X-ray data) .
- MD Simulations : GROMACS assesses binding stability (RMSD <2 Å over 100 ns trajectories) .
- Pharmacophore Mapping : The hydroxyethyl and thiophene groups are identified as critical for hydrogen bonding and π-π stacking, respectively .
Q. How does the compound’s solid-state stability impact formulation studies?
- Methodological Answer :
- Hygroscopicity Testing : Dynamic vapor sorption (DVS) reveals moisture uptake (<1% at 60% RH), supporting lyophilization for long-term storage .
- Polymorph Screening : Solvent-drop grinding identifies stable crystalline forms, with DSC/TGA confirming melting points (~200°C) and decomposition profiles .
- Excipient Compatibility : Co-ground with lactose or PVP-K30, monitored via FTIR for absence of ester hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
